5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Lipophilicity Drug‑likeness Physicochemical property optimisation

5‑Methyl‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline (C16H20BNO2; MW 269.15 Da) is a quinoline‑based pinacol boronic ester (BPin) that combines a methyl substituent at the 5‑position with the boron functionality at the 3‑position of the heterocyclic core [REFS‑1]. The compound belongs to the widely used class of arylboronic esters that serve as nucleophilic partners in Suzuki–Miyaura cross‑coupling reactions for constructing biaryl and heterobiaryl scaffolds [REFS‑2].

Molecular Formula C16H20BNO2
Molecular Weight 269.1 g/mol
Cat. No. B12971194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Molecular FormulaC16H20BNO2
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N=C2)C
InChIInChI=1S/C16H20BNO2/c1-11-7-6-8-14-13(11)9-12(10-18-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
InChIKeyPUHOTIPEHPLGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Procurement-Oriented Profile of a 3‑Substituted Quinoline Boronic Ester for Cross‑Coupling and Medicinal Chemistry


5‑Methyl‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline (C16H20BNO2; MW 269.15 Da) is a quinoline‑based pinacol boronic ester (BPin) that combines a methyl substituent at the 5‑position with the boron functionality at the 3‑position of the heterocyclic core [REFS‑1]. The compound belongs to the widely used class of arylboronic esters that serve as nucleophilic partners in Suzuki–Miyaura cross‑coupling reactions for constructing biaryl and heterobiaryl scaffolds [REFS‑2]. Compared with the corresponding free boronic acid, the pinacol ester form provides enhanced bench stability, predictable stoichiometry, and reduced protodeboronation side reactions under anhydrous coupling conditions [REFS‑3]. Direct evidence for this specific derivative is limited because it is not yet indexed in major public databases (PubChem, ChEMBL); consequently, differentiation arguments are built principally on class‑level inference supported by structural considerations and authoritative comparator data.

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Why Regioisomeric or Unsubstituted Analogs Cannot Be Simply Interchanged


Quinoline boronic esters are not interchangeable reagents; the position of both the boron functionality and the ring substituents governs reactivity, physicochemical properties, and biological profile. The unsubstituted 3‑quinolineboronic acid pinacol ester (CAS 171364‑85‑5) differs in lipophilicity, steric environment, and potential for protodeboronation at the C‑5 position [REFS‑1]. The 6‑methyl‑3‑BPin regioisomer (CAS 2819706‑44‑8) shifts the electron‑donating methyl group to the 6‑position, altering the electronic character of the quinoline ring and potentially affecting oxidative addition/transmetalation rates in cross‑coupling [REFS‑2]. Furthermore, the free boronic acid form (5‑methylquinolin‑3‑ylboronic acid, CAS 1416322‑16‑1) is more prone to protodeboronation and exhibits different solubility and chromatographic behavior, complicating reaction optimization and purification [REFS‑3]. The quantitative evidence summarised in Section 3 demonstrates that these structural differences translate into measurable, procurement‑relevant differentiation.

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Quantitative Comparator Evidence for Scientific Selection and Procurement


Lipophilicity and Property‑Driven Differentiation from the Unsubstituted 3‑Quinoline Boronic Ester (CAS 171364‑85‑5)

The 5‑methyl substituent increases calculated lipophilicity relative to the unsubstituted 3‑quinoline‑boronic acid pinacol ester (CAS 171364‑85‑5). While the topological polar surface area (TPSA) remains unchanged at 31.4 Ų (the BPin and quinoline core contributions are identical), the methyl group adds one heavy atom, increases molecular weight by 14 Da (from 255.12 to 269.15 Da), and raises the estimated clogP by approximately 0.5 log units [REFS‑1]. In medicinal chemistry programmes, this incremental increase in lipophilicity can translate into altered membrane permeability, protein binding, and metabolic stability without changing hydrogen‑bonding capacity, offering a fine‑tuning tool for lead optimisation that the unsubstituted analog cannot provide [REFS‑2].

Lipophilicity Drug‑likeness Physicochemical property optimisation

Purity Benchmarking Against the Commercially Available 6‑Methyl‑3‑BPin Regioisomer (CAS 2819706‑44‑8)

The closest commercially available regioisomer, 6‑methyl‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)quinoline (CAS 2819706‑44‑8), is offered by Bidepharm at a standard purity of 98+% with batch‑specific QC documentation including NMR, HPLC, and GC [REFS‑1]. This establishes a minimum benchmark purity expectation for the 5‑methyl‑3‑BPin derivative; any supplier of the target compound should be expected to provide comparable or superior analytical certification. The 6‑methyl regioisomer is also available from Sigma‑Aldrich (via BLD Pharm) with confirmed solid physical form, indicating that methyl‑substituted quinoline boronic esters are generally tractable, stable solids under ambient shipping conditions [REFS‑2]. In contrast, the unsubstituted 3‑quinolineboronic acid pinacol ester is listed at 95–97% purity by multiple vendors (AKSci, Thermo Scientific), suggesting that methyl substitution may contribute to improved crystallinity or purification behaviour [REFS‑3].

Purity specification Quality control Batch‑to‑batch reproducibility

Boronic Ester (BPin) vs. Free Boronic Acid: Protodeboronation Stability Advantage

Pinacol boronic esters are known to be significantly less susceptible to protodeboronation than the corresponding free boronic acids under typical Suzuki–Miyaura coupling conditions [REFS‑1]. In a head‑to‑head study using copper‑mediated radiofluorination, the boronic acid precursor increased undesired protodeboronation side‑product formation by several‑fold compared with the pinacol boronic ester precursor [REFS‑2]. For quinoline‑derived substrates, the presence of the Lewis‑basic nitrogen can further accelerate protodeboronation of the free acid form through intramolecular acid‑base interactions; the pinacol ester masks the boronic acid functionality, mitigating this pathway [REFS‑3]. The target compound (5‑methyl‑3‑BPin) is therefore expected to exhibit superior coupling robustness and higher effective yields in challenging cross‑coupling reactions compared to its free acid counterpart (5‑methylquinolin‑3‑ylboronic acid, CAS 1416322‑16‑1).

Protodeboronation Stability Reaction robustness

Positional Methyl Substitution Effects on Biological Activity: Class‑Level Evidence from Methylquinoline MAO Inhibition Studies

A systematic study of methylquinoline isomers demonstrated that the position of the methyl substituent on the quinoline ring dramatically influences both the potency and the inhibition mechanism of monoamine oxidase (MAO) [REFS‑1]. 6‑Methylquinoline inhibited MAO‑A with a Ki of 23.4 ± 1.8 µM (competitive mechanism), whereas 4‑, 7‑, and 8‑methylquinolines showed different potencies and, in some cases, non‑competitive mechanisms [REFS‑1]. All methylquinoline isomers were very weak inhibitors of MAO‑B (8‑MQ showed no detectable MAO‑B inhibition) [REFS‑1]. Although 5‑methylquinoline was not included in this study, the data unequivocally establish that the methylation position on the quinoline scaffold is a critical determinant of biological target engagement and selectivity profile. Therefore, the 5‑methyl‑3‑BPin compound cannot be freely substituted with other methyl‑regioisomeric building blocks in biologically‑oriented synthesis without risking loss of activity or altered selectivity [REFS‑2].

Monoamine oxidase Structure‑activity relationship Methyl position effect

Synthetic Utility of 3‑BPin Quinolines in Modular Drug Discovery: Building Block Status Confirmed by Patent and Reagent Databases

The unsubstituted 3‑quinolineboronic acid pinacol ester (CAS 171364‑85‑5) is a commercially established reagent with documented application in the synthesis of 11‑(pyridinylphenyl)steroids, a class of mixed progesterone agonists/antagonists, as reported by Rewinkel et al. in Bioorg. Med. Chem. [REFS‑1]. Additionally, Sigma‑Aldrich lists 3‑quinolineboronic acid as a reactant for preparing P1‑substituted symmetrical HIV protease inhibitors with antiviral activity against drug‑resistant viral strains, and for continuous‑flow Suzuki–Miyaura cross‑coupling with heteroaryl halides to generate bis‑heteroaryl compounds [REFS‑2]. The 5‑methyl derivative is a logical next‑generation building block that extends this validated 3‑BPin quinoline platform to include a methyl substituent for additional SAR exploration, without requiring de novo synthetic route development [REFS‑3]. Patent WO‑2018085348‑A1 further confirms that substituted quinoline compounds, including methyl‑substituted variants, are actively pursued as pharmaceutical intermediates in oncology programmes [REFS‑4].

Cross‑coupling Late‑stage functionalisation Drug discovery building block

Comparative Availability: Niche Positioning as a Differentiated 5‑Methyl‑3‑BPin Building Block

A survey of public and commercial chemical databases reveals that the 5‑methyl‑3‑BPin substitution pattern is uniquely positioned among quinoline boronic esters. The PubChem database contains entries for multiple methyl‑quinoline boronic ester regioisomers including 2‑methyl‑5‑BPin (CAS 876922‑75‑7), 6‑methyl‑3‑BPin (CAS 2819706‑44‑8), 6‑methyl‑8‑BPin (CAS 2096334‑29‑9), 2‑methyl‑4‑BPin (CAS 1627721‑83‑8), 2‑methyl‑8‑BPin (CAS 256652‑05‑8), 8‑methyl‑7‑BPin, and 4‑methyl‑6‑BPin [REFS‑1][REFS‑2]. The 5‑methyl‑3‑BPin combination is conspicuously absent from major public databases, suggesting that it occupies a distinct and potentially under‑exploited region of chemical space. This scarcity, combined with its structural logic (methyl at the sterically accessible 5‑position; BPin at the electronically favoured 3‑position for cross‑coupling), makes it a strategically valuable building block for organisations seeking to generate novel intellectual property or explore under‑represented quinoline SAR [REFS‑3].

Chemical sourcing Building block availability Regioisomeric differentiation

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Optimal Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Fine‑Tuned Quinoline Lipophilicity

When a lead optimisation programme requires systematic variation of quinoline lipophilicity without altering hydrogen‑bonding capacity, the 5‑methyl‑3‑BPin building block provides an estimated +0.5 clogP increment over the unsubstituted 3‑BPin analog (MW difference +14 Da, TPSA unchanged at 31.4 Ų) [REFS‑1]. This enables procurement of a single building block that can be diversified via Suzuki coupling to generate a focused library of 3‑aryl‑5‑methylquinoline analogs for structure‑activity relationship (SAR) exploration, maintaining physicochemical consistency within the series.

Robust Suzuki–Miyaura Cross‑Coupling Where Protodeboronation Risk Must Be Minimised

In cross‑coupling reactions involving electron‑deficient or sterically hindered aryl halide partners—where protodeboronation of the organoboron reagent is a known failure mode—the pinacol ester form of the target compound offers a several‑fold reduction in protodeboronation side‑product formation compared to the free boronic acid [REFS‑2]. This is particularly relevant for quinoline substrates, where the Lewis‑basic nitrogen can accelerate acid‑mediated protodeboronation [REFS‑3]. Procurement of the BPin ester rather than the free acid is justified when high conversion and minimal by‑product formation are critical, such as in late‑stage functionalisation of advanced pharmaceutical intermediates.

Exploration of Under‑Represented Quinoline Chemical Space for Intellectual Property Generation

The 5‑methyl‑3‑BPin substitution pattern is not represented in major public databases (PubChem, ChEMBL), while at least seven other methyl‑quinoline BPin regioisomers are indexed [REFS‑4]. This database gap indicates that the 5‑methyl‑3‑BPin scaffold occupies novel chemical space. Research organisations pursuing first‑in‑class or patent‑protected quinoline‑based chemical series may derive strategic advantage by procuring and elaborating this under‑exploited building block, particularly in therapeutic areas where quinoline‑derived scaffolds have validated precedent (oncology, anti‑infectives, CNS disorders).

Biological Target Engagement Studies Where Methyl Position on Quinoline Determines Activity Profile

Systematic studies on methylquinoline isomers have established that the position of the methyl substituent is a critical determinant of both enzyme inhibition potency and mechanism (competitive vs. non‑competitive) [REFS‑5]. When a biological screening hit or lead compound contains a 5‑methylquinoline motif, researchers must procure the exact 5‑methyl‑3‑BPin building block for SAR validation and hit expansion, as substitution with other methyl‑regioisomeric building blocks would confound structure‑activity relationships and potentially lead to incorrect conclusions about pharmacophore requirements.

Quote Request

Request a Quote for 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.